2-Ethynyloxetane
Overview
Description
2-Ethynyloxetane is a cyclic, organic compound with the chemical formula C5H6O . It has an average mass of 82.101 Da and a monoisotopic mass of 82.041862 Da .
Synthesis Analysis
The synthesis of oxetanes, including 2-Ethynyloxetane, often involves the formation of the oxetane motif from a corresponding carbonyl compound through initial formation of an epoxide followed by ring opening . This process can be achieved by increasing the equivalents of trimethyloxosulfonium iodide . A related method uses the sodium anion of an NTs-sulfoximine . The scope of oxetanes accessed through this method has been expanded to incorporate alkyl substituents that can be further manipulated to access a range of oxetane derivatives .
Molecular Structure Analysis
The molecular structure of 2-Ethynyloxetane consists of a four-membered ring containing three carbon atoms and one oxygen atom . The presence of an ethynyl group (C≡CH) attached to the oxetane ring distinguishes 2-Ethynyloxetane from other oxetane derivatives .
Chemical Reactions Analysis
Oxetanes, including 2-Ethynyloxetane, can undergo a variety of chemical reactions. For instance, treating monosubstituted epoxides with dimethyloxosulfonium methylide results in oxetanes in good yields . The vinyl derivatives successfully undergo bromination with Br2 or epoxidation with m-CPBA . Consecutive ring expansion can be performed, treating chiral oxetanes with dimethylsulfoxonium methylides to form chiral tetrahydrofurans (THFs), also with conservation of ee .
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
2-Ethynyloxetane has garnered interest in drug discovery due to its intriguing structural features. Researchers have explored its potential as a building block for novel pharmaceuticals. The alkyne functionality in 2-Ethynyloxetane allows for versatile modifications, making it a valuable scaffold for designing bioactive compounds .
Polymer Chemistry and Materials Science
The strained oxetane ring in 2-Ethynyloxetane contributes to its reactivity. Polymer chemists have utilized this compound to synthesize functional polymers with unique properties. By incorporating 2-Ethynyloxetane units into polymer chains, they achieve controlled cross-linking, improved mechanical strength, and enhanced thermal stability .
Click Chemistry and Bioconjugation
The alkyne group in 2-Ethynyloxetane participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This “click chemistry” approach enables efficient bioconjugation, labeling, and drug delivery. Researchers have exploited 2-Ethynyloxetane as a clickable handle for site-specific modifications of biomolecules .
Organic Synthesis and Ring Expansion Reactions
2-Ethynyloxetane serves as a precursor for the synthesis of larger ring systems. Ring expansion reactions, facilitated by heating, transform the oxetane ring into tetrahydrofuran (THF) or tetrahydropyran (THP). These expanded rings find applications in natural product synthesis and complex molecule construction .
Functional Materials and Optoelectronics
Researchers have explored 2-Ethynyloxetane derivatives as building blocks for functional materials. By incorporating them into conjugated systems, such as π-conjugated polymers or organic semiconductors, they enhance charge transport properties and optoelectronic performance .
Bioorthogonal Chemistry and Imaging
The bioorthogonal reactivity of 2-Ethynyloxetane allows selective labeling of biomolecules in living systems. Researchers use it in combination with bioorthogonal reactions (e.g., strain-promoted azide-alkyne cycloaddition) for imaging cellular processes and studying biological pathways .
Mechanism of Action
Target of Action
Oxetanes, a class of compounds to which 2-ethynyloxetane belongs, have been employed to improve drugs’ physiochemical properties . They are known to interact with various biological targets, depending on the specific drug molecule they are part of .
Mode of Action
For instance, they can provide rigidification of the overall structure and act as a hydrogen-bond acceptor for a threonine-OH group in the binding pocket . The exact interaction of 2-Ethynyloxetane with its targets would depend on the specific biological context and the other components of the molecule it is part of.
Biochemical Pathways
Oxetanes are known to be involved in various biochemical reactions, including epoxide opening with trimethyloxosulfonium ylide . The exact pathways affected by 2-Ethynyloxetane would depend on its specific targets and the biological context.
Pharmacokinetics
Oxetanes are generally known to be more metabolically stable and lipophilicity neutral . They can reduce the basicity of their adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity .
Safety and Hazards
Future Directions
Oxetanes, including 2-Ethynyloxetane, have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . They have been used in drug discovery campaigns, with the benefits of appending the oxetane motif, synthetic strategies employed, and potential pitfalls, challenges, and future directions being analyzed . This suggests that 2-Ethynyloxetane and other oxetanes may continue to play a significant role in future drug discovery and development efforts .
properties
IUPAC Name |
2-ethynyloxetane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c1-2-5-3-4-6-5/h1,5H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMZVQKLKIHRLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
82.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethynyloxetane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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